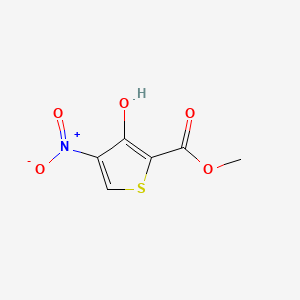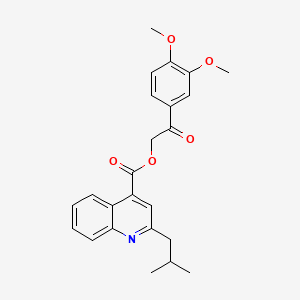
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor, and has been shown to have significant effects on synaptic plasticity, learning, and memory.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate' involves the condensation of 2-(3,4-dimethoxyphenyl)acetic acid with 2-(2-methylpropyl)quinoline-4-carboxylic acid using a coupling agent. The resulting intermediate is then treated with a dehydrating agent to form the final product.
Starting Materials
2-(3,4-dimethoxyphenyl)acetic acid, 2-(2-methylpropyl)quinoline-4-carboxylic acid, Coupling agent, Dehydrating agent
Reaction
Step 1: In a reaction vessel, mix 2-(3,4-dimethoxyphenyl)acetic acid and 2-(2-methylpropyl)quinoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)., Step 2: Stir the reaction mixture at room temperature for several hours until the coupling reaction is complete., Step 3: Remove the solvent and purify the resulting intermediate using column chromatography., Step 4: In a separate reaction vessel, treat the intermediate with a dehydrating agent such as thionyl chloride or phosphorus pentoxide in anhydrous solvent to form the final product, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate., Step 5: Purify the final product using column chromatography and recrystallization.
Mecanismo De Acción
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. By blocking the AMPA receptor, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate reduces the excitatory neurotransmission in the brain, leading to a reduction in seizure activity and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to have significant effects on synaptic plasticity, learning, and memory. By blocking the AMPA receptor, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate reduces the excitatory neurotransmission in the brain, leading to a reduction in seizure activity and improved cognitive function. 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has also been shown to have neuroprotective effects in animal models of stroke, reducing the extent of brain damage and improving functional recovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has several advantages for lab experiments, including its high potency and specificity for the AMPA receptor, which allows for precise manipulation of synaptic plasticity and learning. However, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate, including:
1. Further studies on the neuroprotective effects of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in animal models of stroke, with a focus on the underlying molecular mechanisms.
2. Investigation of the potential therapeutic applications of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in other neurological disorders, such as traumatic brain injury and multiple sclerosis.
3. Development of novel 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate analogs with improved pharmacokinetic and pharmacodynamic properties, to enhance its therapeutic potential.
4. Investigation of the potential use of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate as a tool for studying the role of the AMPA receptor in synaptic plasticity and learning.
5. Exploration of the potential use of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate in combination with other drugs or therapies for enhanced therapeutic efficacy in neurological disorders.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been extensively studied in various animal models for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. In animal models of epilepsy, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to reduce seizure activity and improve cognitive function. In stroke models, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to reduce the extent of brain damage and improve functional recovery. In Alzheimer's disease models, 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate has been shown to improve memory and cognitive function.
Propiedades
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 2-(2-methylpropyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-15(2)11-17-13-19(18-7-5-6-8-20(18)25-17)24(27)30-14-21(26)16-9-10-22(28-3)23(12-16)29-4/h5-10,12-13,15H,11,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFYCHULRCGSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-oxoethyl 2-(2-methylpropyl)quinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydroxy-N-[(E)-1H-indol-3-ylmethyleneamino]benzamide](/img/structure/B604709.png)
![2-[2-(2-Hydroxy-5-methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B604710.png)
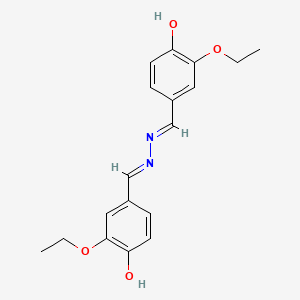
![3-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B604717.png)
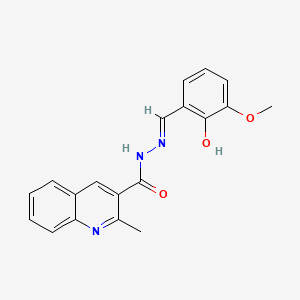
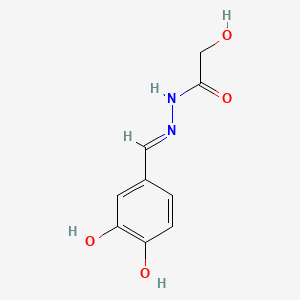
![5-amino-1-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B604721.png)
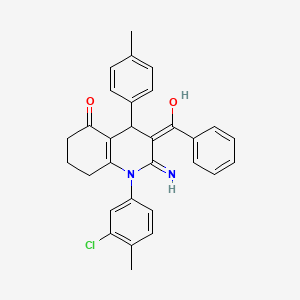
![6-Hydroxy-3-oxa-9-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2(7),5,13,15-pentaene-4,8-dione](/img/structure/B604725.png)
![5-acetyl-6-hydroxy-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B604726.png)
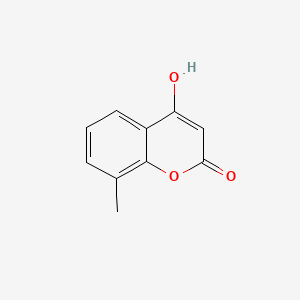
![(16E)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B604729.png)
![5,5-Dimethyl-2-[1-(2-methyl-2-phenylhydrazinyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B604732.png)
